Indinavir
Description
Historical Trajectory of Indinavir (B1671876) Hydrate (B1144303) Research within HIV Protease Inhibition
The development of this compound was a pivotal moment in the fight against HIV/AIDS. In the mid-1980s, Merck initiated a comprehensive research program dedicated to combating the virus. sigmaaldrich.com This effort culminated in the synthesis of this compound, a potent and orally bioavailable HIV protease inhibitor. chemsrc.com
The initial development of what would become Crixivan® focused on the this compound free base monohydrate. crystalpharmatech.com However, this form exhibited significant pH-dependent solubility, which limited its absorption. crystalpharmatech.com This challenge led researchers to develop a more soluble salt form, the crystalline sulfate (B86663) salt ethanolate (B101781), which demonstrated aqueous solubility in excess of 500 mg/ml. crystalpharmatech.com Although the sulfate salt became the marketed formulation, the foundational research on the hydrate form was a critical step in the drug's evolution.
A key breakthrough in this compound research was the discovery of its high efficacy when used in combination with other antiretroviral agents, such as nucleoside reverse transcriptase inhibitors (NRTIs). This combination therapy, which became known as highly active antiretroviral therapy (HAART), proved to be highly effective in suppressing HIV replication and was a significant turning point in the management of HIV infection.
Contemporary Significance and Unaddressed Research Questions for this compound Hydrate
While newer generations of protease inhibitors with more favorable side-effect profiles have largely replaced this compound in frontline HIV treatment, the compound continues to be a valuable tool in specialized research. One significant area of contemporary research involves understanding and mitigating the metabolic complications associated with protease inhibitors. Studies have investigated this compound's role in inducing insulin (B600854) resistance, with research suggesting it may directly interfere with the GLUT4 glucose transporter.
The potential for repurposing this compound for other diseases is another active area of investigation. For instance, research has explored its inhibitory activity against the protease of the Human T-cell Leukemia Virus 1 (HTLV-1). cymitquimica.com There is also interest in its potential as an anti-cancer agent, with some studies examining its effects on pathways involved in carcinogenesis. researchgate.net
Despite the wealth of knowledge gathered over the years, several research questions regarding this compound remain. A primary focus of ongoing research is the mechanisms of drug resistance. Understanding how HIV develops resistance to this compound and other protease inhibitors is crucial for designing more durable antiretroviral therapies. Further research is also needed to fully elucidate the long-term metabolic consequences of this compound and to explore its potential applications in treating other viral infections and cancers. The study of this compound monohydrate crystals in the context of drug-induced nephrolithiasis (kidney stones) is another area of continued interest, as the precipitation of the monohydrate form in the renal tubules is a known complication. oup.comauajournals.orgkarger.com
Chemical and Physicochemical Properties of this compound Hydrate
The following tables provide key data on the chemical identity and physicochemical properties of this compound hydrate.
Table 1: Chemical Identity of this compound Hydrate
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide hydrate | cymitquimica.com |
| CAS Number | 180683-37-8 | pharmaffiliates.comdrugbank.com |
| Molecular Formula | C36H49N5O5 | cymitquimica.compharmaffiliates.comdrugbank.com |
| Molecular Weight | 631.80 g/mol | pharmaffiliates.com |
Table 2: Physicochemical Properties of this compound Hydrate
| Property | Value | Source |
|---|---|---|
| Melting Point | 153-154 °C (anhydrous form after water loss) | drugfuture.comchembk.com |
| Solubility (in water) | 0.015 mg/mL (unbuffered) | drugfuture.comchembk.com |
| logP | 2.9 | nih.gov |
| pKa (Strongest Basic) | 7.16 | drugbank.com |
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVCZFGXHXORBI-PXQQMZJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157810-81-6 (sulfate (1:1) (salt)) | |
| Record name | Indinavir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150378179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4043802 | |
| Record name | Indinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.82e-02 g/L | |
| Record name | Indinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150378-17-9 | |
| Record name | Indinavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150378-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indinavir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150378179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDINAVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MG78X43ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167.5-168 °C, 167.5 - 168 °C | |
| Record name | Indinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q. What pharmacokinetic parameters of indinavir hydrate are critical for designing dose-escalation studies?
this compound hydrate exhibits peak plasma concentrations (Cmax) of 8–10 mg/L at standard doses (400–800 mg), with 20% renal excretion (half unchanged). Urinary solubility thresholds (100 mg/L) and rapid crystallization risk necessitate strict hydration protocols (≥1.5 L/day) and frequent dosing intervals to maintain sub-saturation concentrations . Key parameters include AUC0–24, urinary pH monitoring, and plasma-to-urine concentration ratios to optimize dosing schedules and mitigate nephrotoxicity.
Q. What strategies are recommended to prevent this compound-associated nephrolithiasis in clinical trials?
Prophylaxis involves:
- Hydration : ≥1.5 L/day fluid intake to reduce urinary this compound concentration below 100 mg/L .
- Urine pH modulation : Maintain pH > 6.5 via citrate supplements to enhance solubility .
- Risk stratification : Screen for hepatic impairment (increased renal excretion), low lean body mass, or preexisting renal dysfunction .
Q. How should researchers screen for hepatic or renal impairment in this compound trial participants?
- Hepatic function : Measure baseline ALT/AST and bilirubin; avoid enrollment if hyperbilirubinemia exceeds 3× ULN (due to this compound’s indirect hyperbilirubinemia risk) .
- Renal function : Exclude participants with eGFR <60 mL/min or history of nephrolithiasis. Monitor urinary sediment for crystals during follow-up .
Q. What monitoring protocols are essential for this compound-induced hyperbilirubinemia in pregnancy studies?
Avoid this compound in late pregnancy due to neonatal hyperbilirubinemia risks. In early pregnancy, monitor maternal bilirubin weekly and use short-term dosing (<72 hours) to minimize fetal exposure. Prefer alternative antiretrovirals in preterm gestation .
Advanced Research Questions
Q. How should researchers design experiments to evaluate drug-drug interactions between this compound and CYP3A4 modulators?
- Crossover studies : Compare this compound AUC0–24 and Cmax with/without the interacting drug (e.g., omeprazole) .
- Statistical models : Use linear mixed-effects models to account for intra-participant variability and compound symmetry covariance structures .
- Dose adjustment : Calculate interaction magnitude (e.g., 50% AUC reduction) to guide protocol amendments .
Q. What methodologies are appropriate for resolving contradictions between in vitro and clinical efficacy data for this compound?
- Weight-of-evidence synthesis : Integrate structural biology (e.g., protease binding affinity assays) with clinical PK/PD data .
- Cross-study validation : Reconcile discrepancies using mutation analysis (e.g., SARS-CoV-2 protease variants) and population pharmacokinetic modeling .
- Data matrices : Tabulate in vitro IC50, clinical viral load reduction, and resistance profiles to identify confounding variables (e.g., protein binding differences) .
Q. How can researchers assess this compound’s antiviral efficacy against rapidly mutating viral targets?
- Structural protease analysis : Use X-ray crystallography or molecular dynamics to evaluate binding affinity changes under mutations (e.g., SARS-CoV-2) .
- Combination therapy trials : Test this compound with Hydroxychloroquine or other agents to offset mutation-driven resistance .
- Nonparametric statistics : Apply Kruskal-Wallis tests to compare efficacy across viral clades .
Q. What statistical approaches are optimal for analyzing long-term this compound efficacy in observational cohorts?
- Intent-to-treat (ITT) analysis : Include all participants regardless of discontinuation, counting this compound dropouts as treatment failures .
- Missing data handling : Use mixed-effects models with last-observation-carried-forward (LOCF) imputation .
- Sensitivity analysis : Validate results via GEE models excluding participants who switched therapies .
Q. How can genetic variability in drug-metabolizing enzymes be incorporated into this compound pharmacokinetic studies?
- Genotyping : Screen for CYP3A4/5 polymorphisms and UGT1A1*28 variants affecting metabolism and hyperbilirubinemia risk .
- Stratified dosing : Adjust this compound doses in slow metabolizers using population PK models .
- Non-compartmental analysis : Compare AUC and half-life between genetic subgroups .
Q. What experimental frameworks are recommended for studying herbal interactions with this compound (e.g., Hypoxis hemerocallidea)?
- Preclinical phase : Conduct in vitro CYP3A4 inhibition assays and rodent PK studies .
- Clinical phase : Administer this compound with/without the herb in crossover trials, using ANOVA and Tukey’s post hoc tests to compare AUC ratios .
- Mechanistic analysis : Quantify hepatic enzyme activity via liver biopsy or probe substrates (e.g., midazolam) .
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